2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812792
InChI: InChI=1S/C20H21N3O4/c1-26-16-9-8-15-12-22-23(20(25)18(15)19(16)27-2)13-17(24)21-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide

CAS No.:

Cat. No.: VC14812792

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C20H21N3O4/c1-26-16-9-8-15-12-22-23(20(25)18(15)19(16)27-2)13-17(24)21-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)
Standard InChI Key WJLOMLVOUHLYFP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)OC

Introduction

2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide is a synthetic organic compound belonging to the class of phthalazine derivatives. It features a unique molecular structure, incorporating a phthalazine core substituted with methoxy groups and an acetamide moiety, which contributes to its potential biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of cell proliferation and other therapeutic areas.

Synthesis and Purification

The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide involves several key steps, including the formation of the phthalazinone core and the attachment of the phenethylacetamide moiety. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. High-performance liquid chromatography (HPLC) is typically employed for purification.

Biological Activities and Potential Applications

This compound is of interest due to its potential biological activities, particularly in the inhibition of cell proliferation. It is referenced in patent documents discussing compounds for treating diseases associated with undesired cell proliferation. Further research is needed to fully elucidate its mechanism of action and to explore its therapeutic potential.

Biological ActivityDescription
Cell Proliferation InhibitionPotential therapeutic application
Mechanism of ActionNot fully elucidated; requires further study
Therapeutic PotentialUnder investigation for various diseases

Analytical Techniques

Relevant analytical techniques for studying 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry for molecular weight determination.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator